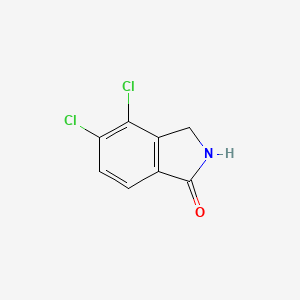
4,5-Dichloroisoindolin-1-one
Overview
Description
4,5-Dichloroisoindolin-1-one is a chemical compound with the molecular formula C8H5Cl2NO . It is used in various chemical reactions and has several applications in the field of chemistry .
Synthesis Analysis
The synthesis of isoindolinones, including 4,5-Dichloroisoindolin-1-one, has been a subject of research. One method involves transition metal-catalyzed C−C bond-forming reactions . Another approach involves ultrasonic-assisted synthesis of isoindolin-1-one derivatives .Molecular Structure Analysis
The molecular structure of 4,5-Dichloroisoindolin-1-one consists of an isoindoline fused with a benzene ring . More detailed structural analysis can be found in databases like PubChem .Chemical Reactions Analysis
The chemical reactions involving 4,5-Dichloroisoindolin-1-one are complex and can involve various catalysts and conditions . Detailed analysis of these reactions can be found in specialized literature .Physical And Chemical Properties Analysis
The physical and chemical properties of 4,5-Dichloroisoindolin-1-one can be found in databases like PubChem and ChemicalBook . These include its molecular structure, chemical names, and other related information .Scientific Research Applications
Pharmaceutical Synthesis
4,5-Dichloroisoindolin-1-one serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its reactivity allows for the construction of complex molecules that can act as therapeutic agents. The compound’s ability to undergo diverse chemical reactions makes it invaluable in drug design and development, particularly in the creation of novel medications with potential anti-inflammatory and analgesic properties .
Herbicides
The chemical structure of 4,5-Dichloroisoindolin-1-one is utilized in the development of herbicidal agents. Its derivatives have been shown to disrupt plant growth processes, making it an effective component in the formulation of herbicides aimed at controlling invasive species and weeds that affect crop yields .
Colorants and Dyes
Due to its chromophoric properties, 4,5-Dichloroisoindolin-1-one is employed in the synthesis of colorants and dyes. It is particularly useful in creating compounds that exhibit stability and vibrancy under various conditions, which is essential for industrial dyeing processes .
Polymer Additives
This compound is also significant in the production of polymer additives. Its derivatives can enhance the physical properties of polymers, such as thermal stability and resistance to degradation, thereby extending the life and utility of plastic products .
Organic Synthesis
In organic chemistry, 4,5-Dichloroisoindolin-1-one is a versatile building block. It is involved in numerous synthetic pathways, enabling the construction of complex organic molecules. Its reactivity is harnessed to create a wide array of chemical entities with potential applications in various fields of research and industry .
Photochromic Materials
The compound’s unique structure allows it to be used in the development of photochromic materials. These materials change color when exposed to light, which has practical applications in the creation of smart windows, sunglasses, and optical data storage devices .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4,5-dichloro-2,3-dihydroisoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NO/c9-6-2-1-4-5(7(6)10)3-11-8(4)12/h1-2H,3H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQDFOAOUUPTIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2Cl)Cl)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00633256 | |
| Record name | 4,5-Dichloro-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00633256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dichloroisoindolin-1-one | |
CAS RN |
75570-99-9 | |
| Record name | 4,5-Dichloro-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00633256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-dichloro-2,3-dihydro-1H-isoindol-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-[2-(Methylsulfonyl)phenoxy]acetic acid](/img/structure/B1324334.png)


![Tert-butyl N-[(4-ethylpiperidin-4-YL)methyl]carbamate](/img/structure/B1324341.png)
![Tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B1324343.png)
![Tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B1324344.png)